Imidazo[1,2-a]pyridine-5-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is particularly notable for its applications in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde. One common method is the condensation reaction between 2-aminopyridine and an aldehyde under acidic or basic conditions, followed by oxidation to form the carbaldehyde group. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Debus-Radziszewski synthesis or the Wallach synthesis. These methods are favored for their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cycloaddition: Catalysts such as palladium or copper are often employed in these reactions.
Major Products:
Oxidation: Imidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: Imidazo[1,2-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cycloaddition: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Imidazo[1,2-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazo[1,2-a]pyridine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of materials for optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-5-carbaldehyde is largely dependent on its interaction with biological targets. It is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity. The compound can also interact with GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-5-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,5-a]pyridine: Another isomer with similar biological activities but different reactivity due to the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: Known for its applications in medicinal chemistry, particularly as antiviral agents.
Imidazo[4,5-c]pyridine: Studied for its potential as anti-inflammatory and anticancer agents
Uniqueness: this compound is unique due to its specific structural features that allow for diverse chemical modifications and its potential for a wide range of biological activities. Its ability to undergo various chemical reactions makes it a valuable scaffold in synthetic and medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPLXLDWJCBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450353 | |
Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372147-50-7 | |
Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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